4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile
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Overview
Description
4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile is a complex organic compound characterized by the presence of a trifluoromethoxy group, a piperidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethoxy)aniline, which is then subjected to a series of reactions to introduce the piperidine ring and the benzonitrile group. The reaction conditions often involve the use of strong bases, solvents like tetrahydrofuran (THF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the aromatic ring .
Scientific Research Applications
4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Trifluoromethoxy)phenyl)piperidine: Shares the trifluoromethoxy and piperidine components but lacks the benzonitrile group.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the piperidine and benzonitrile components.
4-(4-(Trifluoromethoxy)phenoxy)piperidine: Similar structure but with an ether linkage instead of a direct aromatic bond.
Uniqueness
4-(4-(4-(Trifluoromethoxy)phenyl)piperidin-1-yl)benzonitrile is unique due to the combination of its trifluoromethoxy group, piperidine ring, and benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c20-19(21,22)25-18-7-3-15(4-8-18)16-9-11-24(12-10-16)17-5-1-14(13-23)2-6-17/h1-8,16H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUESSQKRLVYYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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